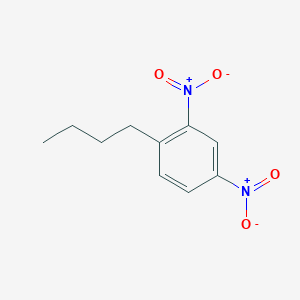
1-Butyl-2,4-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a butyl group at the first position and two nitro groups at the second and fourth positions. This compound is part of the dinitrobenzene family, which is known for its applications in various chemical processes and industries.
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and alkylation reactions. The general synthetic route includes:
Nitration: The introduction of nitro groups into the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This step results in the formation of 2,4-dinitrobenzene.
Alkylation: The butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting 2,4-dinitrobenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
1-Butyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as alkoxides or amines. This reaction typically requires strong nucleophiles and elevated temperatures.
Oxidation: Although less common, the butyl group can be oxidized to a carboxylic acid under strong oxidative conditions using reagents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Alkoxides, amines, elevated temperatures.
Oxidation: Potassium permanganate, strong acidic or basic conditions.
Major Products Formed:
Reduction: 1-Butyl-2,4-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-Butyl-2,4-dinitrobenzoic acid.
科学研究应用
1-Butyl-2,4-dinitrobenzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic chemistry reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and butyl substituents.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-butyl-2,4-dinitrobenzene primarily involves its nitro groups, which are highly reactive and can participate in various chemical reactions. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules or other chemical entities. The butyl group provides hydrophobic character, influencing the compound’s solubility and reactivity.
相似化合物的比较
1-Butyl-2,4-dinitrobenzene can be compared with other dinitrobenzene derivatives, such as:
1,2-Dinitrobenzene: Differing in the position of the nitro groups, leading to different reactivity and applications.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, with distinct chemical properties due to the meta-position of the nitro groups.
1,4-Dinitrobenzene: Known for its higher melting point and different industrial applications.
Uniqueness: this compound is unique due to the presence of the butyl group, which imparts specific physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
属性
IUPAC Name |
1-butyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMFBOSLNCGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-propan-1-OL dihydrochloride](/img/structure/B2943632.png)
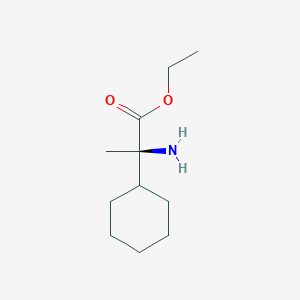
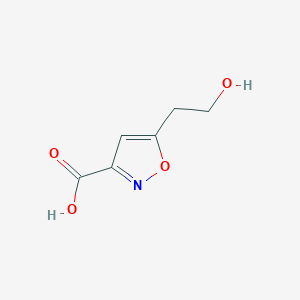
![2-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B2943636.png)
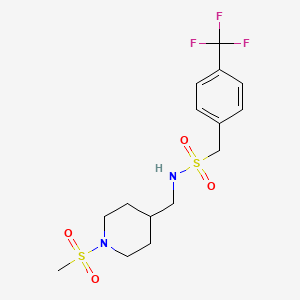
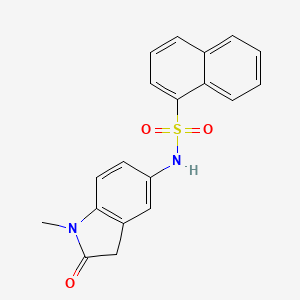

![6-(3-bromophenyl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2943642.png)
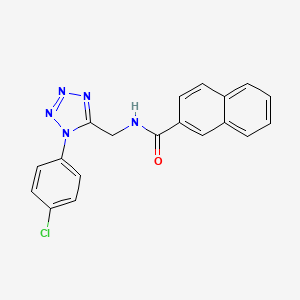
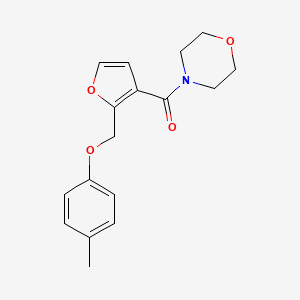
![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)
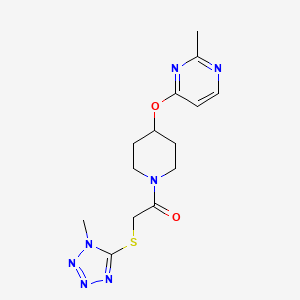

![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)
